molecular formula C11H7ClN2OS B2719743 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860648-95-9

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

Cat. No.: B2719743
CAS No.: 860648-95-9
M. Wt: 250.7
InChI Key: KAMBCJLJVNLHTI-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a chemical compound that features a thiazole ring, a benzonitrile group, and a chloro substituent. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities

Preparation Methods

The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dimethylformamide (DMF) or ethanol . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization or chromatography.

Chemical Reactions Analysis

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The chloro substituent and benzonitrile group enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-2-8(4-9)5-13/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBCJLJVNLHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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